

The Discovery and Development of Ruzinurad (SHR4640): A Technical Overview

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Compound of Interest

Compound Name: Ruzinurad

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Abstract

Ruzinurad (SHR4640) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1) developed by Jiangsu Hengrui Pharmaceuticals for the treatment of hyperuricemia and gout. By targeting URAT1, a key protein responsible for the reabsorption of uric acid in the kidneys, **Ruzinurad** effectively increases uric acid excretion and lowers serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the discovery and development of **Ruzinurad**, summarizing key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.

Introduction to Hyperuricemia and URAT1 Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[1] Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption process.[2] Therefore, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and lowering sUA levels in patients with hyperuricemia and gout.[1]

Discovery and Preclinical Development

Mechanism of Action

Ruzinurad is a highly selective inhibitor of URAT1.[2][3] By binding to URAT1, it blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion in the urine and effectively lowering serum uric acid levels.[4]

In Vitro Potency and Selectivity

In preclinical studies, **Ruzinurad** has demonstrated potent inhibitory activity against human URAT1 (hURAT1). In a non-isotopic uric acid uptake assay using HEK293 cells stably expressing hURAT1, **Ruzinurad** inhibited URAT1 activity with a half-maximal inhibitory concentration (IC₅₀) of 0.13 μ M.[1] Another source reports an IC₅₀ value of 33.7 nM in a similar assay system.[5] While specific quantitative data on its selectivity against other renal transporters such as OAT1, OAT3, and ABCG2 are not publicly available, it is described as a "highly selective" URAT1 inhibitor.[3]

Preclinical Pharmacokinetics and Efficacy

Details of in vivo preclinical studies in animal models of hyperuricemia have not been extensively published. However, one study describes a subacute hyperuricemia mouse model induced by uric acid and the uricase inhibitor potassium oxonate, which was used to evaluate the in vivo efficacy of URAT1 inhibitors like SHR4640.[6] In this model, SHR4640 demonstrated a dose-dependent reduction in serum uric acid levels.[6]

Clinical Development

Ruzinurad has undergone extensive clinical evaluation in Phase I, II, and III trials, both as a monotherapy and in combination with other urate-lowering therapies.

Phase I Studies

Phase I trials in healthy volunteers and subjects with hyperuricemia were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Ruzinurad**.

A food-effect study in healthy Chinese male volunteers receiving a single 10 mg dose of SHR4640 showed that a high-fat, high-calorie meal did not significantly affect the main pharmacokinetic parameters or the serum uric acid-lowering effect of the drug.[7]

A drug-drug interaction study (NCT04157959) evaluated the co-administration of **Ruzinurad** (10 mg daily) and the xanthine oxidase inhibitor febuxostat (80 mg daily) in patients with primary hyperuricemia.[6][8] The study found no clinically relevant pharmacokinetic interactions between the two drugs.[6] The combination therapy demonstrated a synergistic effect in reducing serum uric acid.[6]

Phase II Studies

This randomized, double-blind, placebo- and active-controlled Phase II study evaluated the efficacy and safety of different doses of **Ruzinurad** in Chinese subjects with hyperuricemia.[7][9]

Key Findings:

- After 5 weeks of treatment, the proportion of subjects achieving the target sUA level of ≤ 360 $\mu\text{mol/L}$ was significantly higher in the **Ruzinurad** 5 mg (32.5%) and 10 mg (72.5%) groups compared to placebo (0%).[7]
- The mean percent reduction in sUA at week 5 was 32.7% for 5 mg **Ruzinurad** and 46.8% for 10 mg **Ruzinurad**, compared to a 5.9% reduction with placebo.[7]
- **Ruzinurad** was well-tolerated, with the incidence of treatment-emergent adverse events (TEAEs) being comparable across all treatment groups.[7]

Phase III Studies

This 12-week, multicenter, randomized, double-blind, placebo-controlled Phase II study assessed the efficacy and safety of **Ruzinurad** in combination with febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[3][4]

Key Findings:

- At week 12, a significantly greater proportion of patients in the **Ruzinurad** 5 mg (53.1%) and 10 mg (56.9%) combination groups achieved the target sUA level of ≤ 360 $\mu\text{mol/L}$ compared to the placebo plus febuxostat group.[3][10]
- The combination therapy was generally well-tolerated, with gout flares being the most common TEAE.[3]

This multicenter, randomized, double-blind, allopurinol-controlled Phase III study evaluated the efficacy and safety of **Ruzinurad** in subjects with gout.[11] A press release regarding this study stated that **Ruzinurad** demonstrated a superior sUA lowering effect compared to allopurinol with a well-tolerated safety profile.[12]

Data Summary Tables

Table 1: Preclinical In Vitro Potency of **Ruzinurad**

Parameter	Assay System	Value	Reference
IC50 vs. hURAT1	Non-isotopic uric acid uptake in URAT1-HEK293 cells	0.13 μ M	[1]
IC50 vs. hURAT1	Uric acid uptake in HEK293 cells	33.7 nM	[5]

Table 2: Summary of Key Phase II Monotherapy Clinical Trial (NCT03185793)

Parameter	Placebo	Ruzinurad 5 mg	Ruzinurad 10 mg	Benzbromarone 50 mg	Reference
N	40	40	40	40	[7]
Baseline sUA (μmol/L, mean)	550.3	554.8	552.3	551.5	[7]
% Patients achieving sUA ≤360 μmol/L at Week 5	0%	32.5%	72.5%	61.5%	[7]
% Reduction in sUA at Week 5	5.9%	32.7%	46.8%	41.8%	[7]
Most Common TEAEs	Similar across groups	Similar across groups	Similar across groups	Similar across groups	[7]

Table 3: Summary of Key Phase II Combination Therapy Clinical Trial with Febuxostat (NCT05513976)

Parameter	Placebo + Febuxostat	Ruzinurad 5 mg + Febuxostat	Ruzinurad 10 mg + Febuxostat	Reference
N	~50	~50	~51	[3]
Baseline sUA ($\mu\text{mol/L}$, mean)	504.8	514.0	514.1	[3]
% Patients achieving sUA $\leq 360 \mu\text{mol/L}$ at Week 12	13.7%	53.1%	56.9%	[10]
% Patients achieving sUA $\leq 300 \mu\text{mol/L}$ at Week 12	9.8%	38.8%	43.1%	[3]
TEAEs (%)	80.4%	87.8%	74.5%	[3]
Gout Flares (%)	45.1%	49.0%	39.2%	[3]

Experimental Protocols

In Vitro URAT1 Inhibition Assay (Non-radioactive Uric Acid Uptake)

This protocol is based on a published method for assessing URAT1 inhibition in vitro.[1]

- **Cell Culture:** Human embryonic kidney (HEK293) cells are stably transfected to overexpress human URAT1 (hURAT1). The cells are cultured in 24-well plates until they reach approximately 80% confluency.
- **Compound Pre-incubation:** The URAT1-expressing HEK293 cells are pre-incubated with various concentrations of **Ruzinurad** (or other test compounds) for 30 minutes.
- **Uric Acid Uptake:** The cells are then incubated with a 750 μM uric acid buffer (dissolved in Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow for uric acid uptake. Untransfected

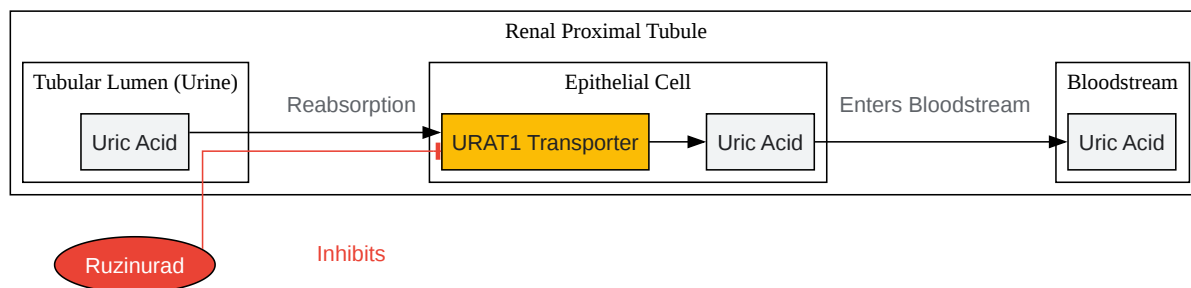
HEK293 cells are used as a negative control to determine background uric acid uptake.

- **Cell Lysis and Analysis:** After the incubation period, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed. The intracellular uric acid concentration is measured using a commercially available kit and normalized to the total protein content of the cell lysate.
- **Data Analysis:** The uric acid uptake in the untransfected HEK293 cells is subtracted from the uptake in the URAT1-expressing cells to determine the specific URAT1-mediated transport. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable pharmacological model.

Clinical Trial Protocol Synopsis (Phase II Monotherapy, NCT03185793)

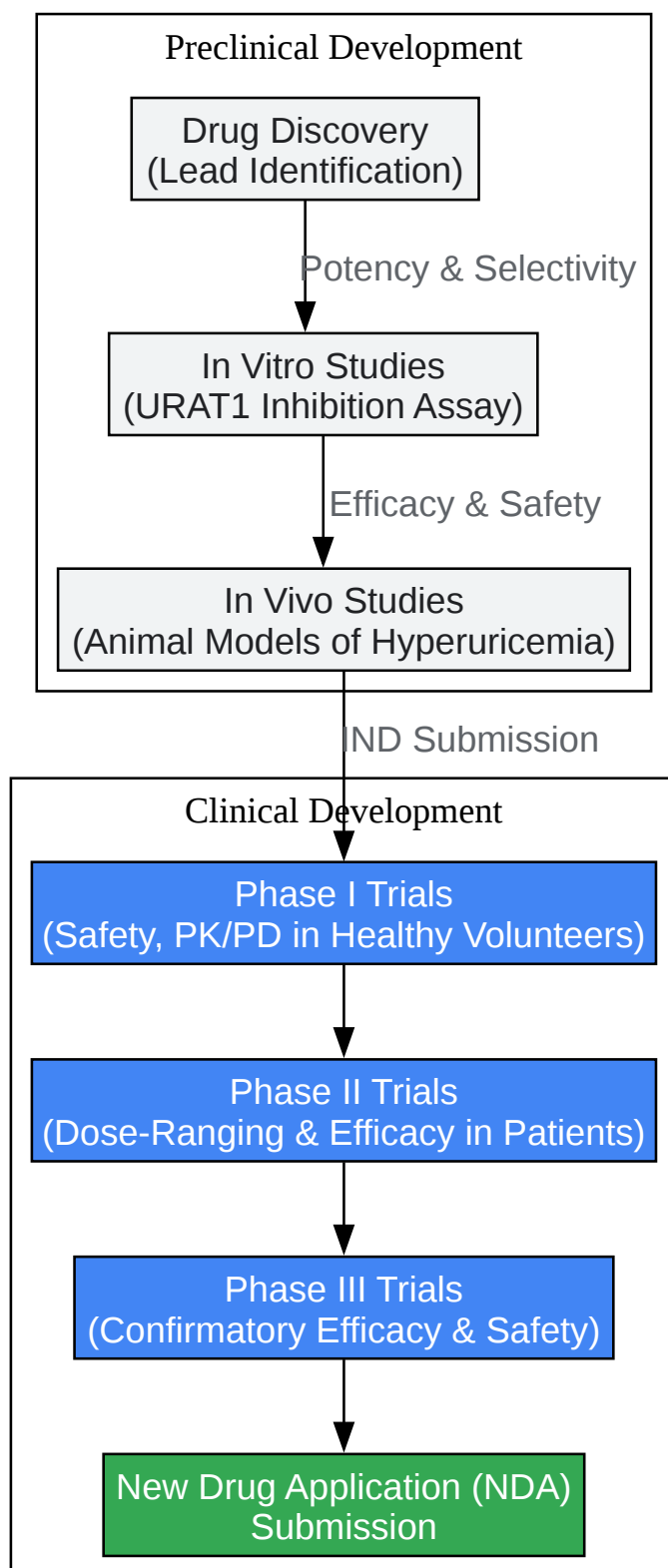
- **Study Design:** A randomized, double-blind, placebo- and active-controlled, dose-ranging study.
- **Participants:** Chinese subjects with hyperuricemia (sUA ≥ 480 $\mu\text{mol/L}$ with a history of gout, or ≥ 540 $\mu\text{mol/L}$ without a history of gout).
- **Intervention:** Subjects were randomized to receive once-daily oral doses of **Ruzinurad** (2.5 mg, 5 mg, or 10 mg), placebo, or benzbromarone (50 mg) for 5 weeks.
- **Primary Endpoint:** The proportion of subjects achieving a target sUA level of ≤ 360 $\mu\text{mol/L}$ at week 5.
- **Secondary Endpoints:** Percent change in sUA from baseline, and safety assessments including the incidence of TEAEs.

Visualizations



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Caption: Mechanism of action of **Ruzinurad** in the renal proximal tubule.



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